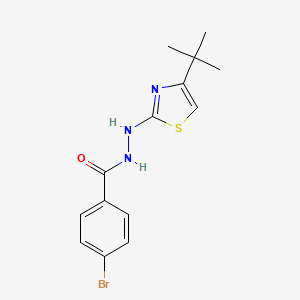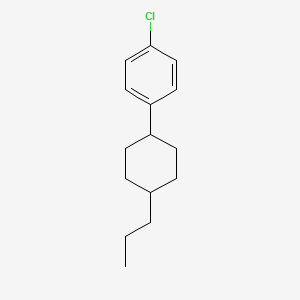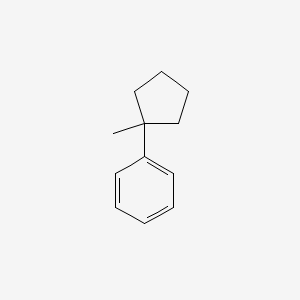
(1-Methylcyclopentyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Methylcyclopentyl)benzene is an organic compound with the molecular formula C12H16. It consists of a benzene ring substituted with a 1-methylcyclopentyl group. This compound is part of the alkylbenzene family, where an alkyl group is attached to a benzene ring. Alkylbenzenes are known for their diverse applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
(1-Methylcyclopentyl)benzene can be synthesized through several methods. One common approach is the Friedel-Crafts alkylation of benzene with 1-methylcyclopentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Formation of the electrophile: The 1-methylcyclopentyl chloride reacts with AlCl to form a complex.
Electrophilic aromatic substitution: The benzene ring attacks the electrophile, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production.
化学反应分析
Types of Reactions
(1-Methylcyclopentyl)benzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO) or chromium trioxide (CrO).
Reduction: Reduction reactions can convert it to cycloalkylbenzenes using reducing agents such as lithium aluminum hydride (LiAlH).
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: KMnO in acidic or basic medium.
Reduction: LiAlH in anhydrous ether.
Substitution: HNO for nitration, SO for sulfonation, and Cl or Br for halogenation.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Cycloalkylbenzenes.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
科学研究应用
(1-Methylcyclopentyl)benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a model compound in studying reaction mechanisms.
Biology: It serves as a probe in biochemical studies to understand the interactions of alkylbenzenes with biological molecules.
Medicine: Research explores its potential as a building block for pharmaceuticals and its interactions with biological targets.
Industry: It is used in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of polymers and resins.
作用机制
The mechanism of action of (1-Methylcyclopentyl)benzene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The benzene ring undergoes substitution reactions where electrophiles replace hydrogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced, leading to the formation of different functional groups that interact with specific molecular targets.
Binding to Receptors: In biological systems, it may bind to specific receptors or enzymes, influencing biochemical pathways.
相似化合物的比较
Similar Compounds
Cyclohexylbenzene: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
Toluene: Benzene ring with a methyl group.
Ethylbenzene: Benzene ring with an ethyl group.
Uniqueness
(1-Methylcyclopentyl)benzene is unique due to the presence of the cyclopentyl ring, which imparts distinct steric and electronic properties compared to other alkylbenzenes. This uniqueness influences its reactivity and interactions in various chemical and biological systems.
属性
CAS 编号 |
20049-04-1 |
|---|---|
分子式 |
C12H16 |
分子量 |
160.25 g/mol |
IUPAC 名称 |
(1-methylcyclopentyl)benzene |
InChI |
InChI=1S/C12H16/c1-12(9-5-6-10-12)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3 |
InChI 键 |
LJVPGRVAQLFCHB-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCC1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


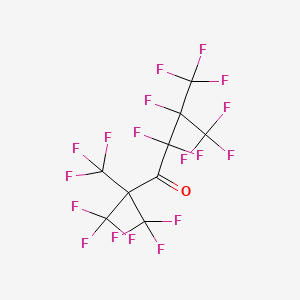
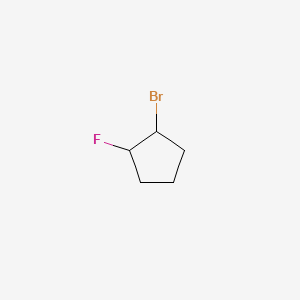
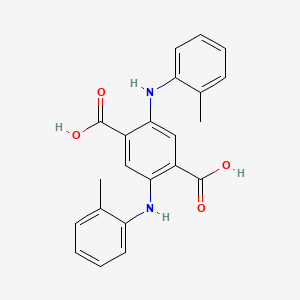
![2-Methyl-1-phenyl-3-{[2-(piperidin-1-yl)ethyl]sulfanyl}propan-1-one](/img/structure/B14148155.png)

![4-[2-[(2-Chlorophenoxy)methyl]-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B14148169.png)
![5-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B14148171.png)
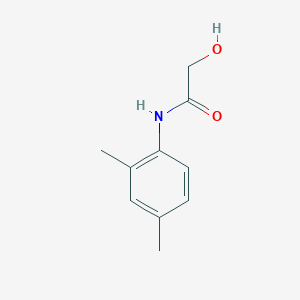
![4-({[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl]oxy}methyl)-7-methoxy-2H-chromen-2-one](/img/structure/B14148177.png)
![1-[(2,4-Dichlorophenyl)methyl]pyrrolidine](/img/structure/B14148178.png)
![1-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]propan-1-one](/img/structure/B14148191.png)
![7,7-Dichlorobicyclo[4.1.0]heptan-2-one](/img/structure/B14148195.png)
